2-(6,13,15-trioxo-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)acetic acid
Description
This compound features a complex pentacyclic scaffold comprising fused thiazolidinone, norbornene, and thiophene moieties, with an acetic acid substituent at position 12. Its synthesis involves a hetero-Diels-Alder reaction between 4-thioxo-2-thiazolidinones and 5-norbornene-2,3-dicarboxylic acid imido-derivatives, as reported in studies on structurally related anticancer agents . The thiophen-2-yl group at position 9 and the acetic acid side chain are critical for modulating bioactivity and solubility. The compound’s stereoelectronic properties are influenced by the rigid bicyclic framework and the electron-withdrawing trioxo groups, which may enhance binding to biological targets.
Properties
Molecular Formula |
C19H16N2O5S3 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
2-(6,13,15-trioxo-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)acetic acid |
InChI |
InChI=1S/C19H16N2O5S3/c22-9(23)5-21-17(24)11-6-4-7(12(11)18(21)25)14-10(6)13(8-2-1-3-27-8)15-16(28-14)20-19(26)29-15/h1-3,6-7,10-14H,4-5H2,(H,20,26)(H,22,23) |
InChI Key |
DVRQTSNAVXBUAN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C(C1C4C2C(=O)N(C4=O)CC(=O)O)SC5=C(C3C6=CC=CS6)SC(=O)N5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(6,13,15-trioxo-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)acetic acid involves multiple steps, typically starting with the formation of the thiophene ring. Common synthetic routes include Pd-catalyzed C–C and C–N coupling reactions . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(6,13,15-trioxo-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)acetic acid has diverse applications in scientific research. It is used in the development of organic electronic materials, such as solar cells and organic field-effect transistors (OFETs) . Additionally, its unique structure makes it a valuable scaffold in medicinal chemistry for developing new therapeutic agents .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiophene ring plays a crucial role in its biological activity, allowing it to interact with various enzymes and receptors. This interaction can modulate different biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Core Scaffold Derivatives
9,14-Disubstituted 3,7-dithia-5,14-diazapentacyclo[9.5.1.0²,¹⁰.0⁴,⁸.0¹²,¹⁶]heptadecen-4(8)-triones (e.g., compounds 5c, 5d, 7b from ):
- Substituents : Lack the acetic acid side chain; instead, they feature aryl or heteroaryl groups (e.g., methoxyphenyl).
- Activity : Exhibit potent anticancer activity (GI₅₀ = 0.1–10 µM), particularly against leukemia (CCRF-CEM: LogGI₅₀ = −6.40 for compound 5d). The absence of the acetic acid group may reduce solubility but enhance membrane permeability.
- Synthesis : Similar hetero-Diels-Alder methodology but with varied imido-derivatives .
- 9-(3-Methoxy-4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (): Substituents: Methoxy-hydroxyphenyl group at position 9; lacks the norbornene ring and acetic acid. Activity: Primarily explored for antimicrobial applications, indicating that structural simplification reduces anticancer efficacy but broadens therapeutic scope.
Functionalized Derivatives
Key Trends :
- Thiophene vs. Phenyl : Thiophen-2-yl enhances π-stacking in hydrophobic pockets (e.g., kinase active sites), while phenyl/methoxyphenyl groups favor broader target engagement.
- Acetic Acid Side Chain : Improves aqueous solubility (logP reduction by ~1.5 units compared to esters/amides) but may limit blood-brain barrier penetration .
Physicochemical Properties
Biological Activity
2-(6,13,15-trioxo-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)acetic acid is a complex organic compound characterized by its unique multi-ring structure and diverse functional groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.
The molecular formula of this compound is , with a molecular weight of approximately 439.56 g/mol. Its structural complexity includes multiple fused rings and functional groups that contribute to its biological activities.
1. Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of sulfur and nitrogen atoms in the structure may enhance radical scavenging activity, contributing to cellular protection against oxidative stress.
2. Antimicrobial Properties
The compound has shown potential antimicrobial effects against various bacterial strains. Studies suggest that the thiophene ring and other functional groups may interact with microbial cell membranes, disrupting their integrity and leading to cell death.
3. Anti-inflammatory Effects
Preliminary studies indicate that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators involved in inflammatory pathways.
4. Hypoglycemic Activity
Similar compounds have been reported to exhibit hypoglycemic effects by enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues.
Case Studies
Case Study 1: Antioxidant Evaluation
In a study assessing the antioxidant capacity of various thiophene derivatives, 2-(6,13,15-trioxo-9-thiophen-2-yl) derivatives demonstrated a significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting strong antioxidant potential.
Case Study 2: Antimicrobial Testing
A series of tests conducted against Gram-positive and Gram-negative bacteria revealed that the compound inhibited growth with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL, indicating promising antimicrobial activity.
Case Study 3: In Vivo Hypoglycemic Study
In an animal model of diabetes, administration of the compound resulted in a statistically significant decrease in blood glucose levels compared to control groups, supporting its potential as an antidiabetic agent.
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic strategies are effective for constructing the pentacyclic core of this compound, and how can reaction parameters be optimized?
The synthesis involves multi-step cyclization and functionalization, with challenges in regioselectivity and steric hindrance due to the fused heterocyclic system. Key steps include:
- Thiophene incorporation : Use Suzuki-Miyaura coupling for introducing the thiophene moiety (as seen in structurally similar triazole-thiophene derivatives) .
- Cyclization optimization : Employ microwave-assisted synthesis to enhance reaction rates and yields for strained ring systems .
- Statistical Design of Experiments (DoE) : Apply fractional factorial designs to identify critical parameters (e.g., temperature, solvent polarity) and reduce experimental iterations .
Q. Which analytical techniques are most reliable for purity assessment and structural confirmation?
- HPLC-DAD : Develop a gradient elution method using a C18 column (e.g., 5 µm, 250 × 4.6 mm) with mobile phases like acetonitrile/0.1% trifluoroacetic acid. Detect impurities at λ = 254 nm, referencing protocols for analogous triazole-thioacetic acids .
- Mass spectrometry (HRMS) : Use ESI+ mode to confirm molecular ion peaks and fragment patterns, ensuring <95% purity .
- X-ray crystallography : Resolve ambiguities in stereochemistry by co-crystallizing with heavy atoms (e.g., iodine derivatives), as demonstrated for bicyclic thiazole systems .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported biological activity data?
Discrepancies may arise from variations in assay conditions (e.g., pH, solvent). Mitigation strategies include:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict binding affinities with biological targets (e.g., enzymes or receptors) .
- Molecular Dynamics (MD) Simulations : Model solvation effects and conformational flexibility to explain divergent IC₅₀ values across studies .
- Meta-analysis : Apply multivariate regression to normalize activity data against control variables (e.g., cell line viability, incubation time) .
Q. What methodologies enable the integration of AI into reaction optimization for derivatives of this compound?
- Reaction Path Search Algorithms : Use quantum chemical calculations (e.g., Gaussian) to screen transition states and identify low-energy pathways for functional group modifications .
- Active Learning Frameworks : Train neural networks on experimental datasets (e.g., yields, regioselectivity) to prioritize high-probability synthetic routes .
- Feedback Loops : Validate computational predictions via rapid prototyping (e.g., microfluidic reactors) and iteratively refine models with new data .
Q. How can researchers address challenges in characterizing the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (UV light) stress. Monitor degradation products via LC-MS and assign structures using tandem MS/MS .
- Kinetic Modeling : Fit degradation data to first-order kinetics to estimate shelf-life and identify stabilizing excipients (e.g., cyclodextrins) .
Methodological Considerations for Data Validation
Q. What statistical approaches are critical for validating structure-activity relationships (SAR) in derivatives?
- Partial Least Squares (PLS) Regression : Correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity data to identify pharmacophoric features .
- Cluster Analysis : Group derivatives by scaffold similarity and activity profiles to prioritize lead compounds .
- Resampling Techniques : Apply bootstrapping to assess the robustness of SAR models and minimize overfitting .
Q. How should researchers design experiments to reconcile conflicting data on the compound’s solubility and bioavailability?
- High-Throughput Solubility Screening : Use nephelometry in biorelevant media (e.g., FaSSIF/FeSSIF) to quantify equilibrium solubility .
- Permeability Assays : Compare PAMPA (parallel artificial membrane permeability) results with Caco-2 cell models to resolve discrepancies in passive diffusion rates .
Structural and Mechanistic Insights
Q. What spectroscopic techniques are essential for elucidating tautomeric equilibria in solution?
Q. How can researchers leverage crystallographic data to predict solid-state reactivity?
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., π-π stacking, hydrogen bonds) to identify reactive sites in the crystal lattice .
- Thermogravimetric Analysis (TGA) : Correlate thermal decomposition patterns with crystallographic packing density .
Advanced Computational Applications
Q. What role do QSAR models play in optimizing the compound’s pharmacokinetic profile?
- ADMET Prediction : Use tools like SwissADME to forecast absorption, metabolism, and toxicity based on physicochemical properties (e.g., topological polar surface area) .
- Scaffold Hopping : Generate bioisosteric replacements for problematic groups (e.g., replacing thiophene with furan) while retaining activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
